molecular formula C13H11N5O2 B14148714 Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- CAS No. 89046-88-8

Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-

Cat. No.: B14148714
CAS No.: 89046-88-8
M. Wt: 269.26 g/mol
InChI Key: POFMDCXDIDOCDQ-UHFFFAOYSA-N
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Description

Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- is a heterocyclic compound with a complex structure that includes a pyrimidoisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- typically involves multi-step proceduresThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidoisoquinoline compounds .

Scientific Research Applications

Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- is unique due to its specific arrangement of functional groups and its potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Properties

CAS No.

89046-88-8

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N,N-dimethyl-8-nitropyrimido[5,4-c]isoquinolin-4-amine

InChI

InChI=1S/C13H11N5O2/c1-17(2)13-12-11(15-7-16-13)10-4-3-9(18(19)20)5-8(10)6-14-12/h3-7H,1-2H3

InChI Key

POFMDCXDIDOCDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C3C=CC(=CC3=CN=C21)[N+](=O)[O-]

Origin of Product

United States

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